3''-Trifluoromethylacetophenone semicarbazone
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Overview
Description
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Trifloxystrobin: A systemic fungicide with a similar trifluoromethyl group.
Metaflumizone: Another compound with a trifluoromethyl group used as an insecticide
Uniqueness
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3N3O |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17) |
InChI Key |
DZATUGRJMFZZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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